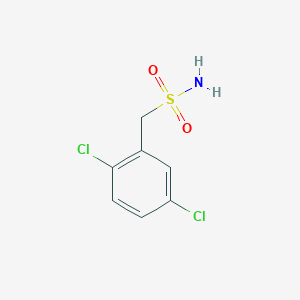

(2,5-Dichlorophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO2S |

|---|---|

Molecular Weight |

240.11 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

RAUGOJUTLFWIRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to (2,5-Dichlorophenyl)methanesulfonamide

The formation of the sulfonamide linkage in this compound can be achieved through several distinct pathways, each with its own set of reactants and conditions.

The most direct and widely employed method for the synthesis of this compound involves the reaction of 2,5-dichloroaniline (B50420) with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. cbijournal.com The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine (B92270) or triethylamine (B128534) (TEA), which can also serve as the solvent, although other inert solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are also effective. cbijournal.com A general procedure involves dissolving the 2,5-dichloroaniline in a suitable solvent with the base, cooling the mixture in an ice bath, and then adding the methanesulfonyl chloride dropwise. cbijournal.com The reaction is often stirred for several hours to ensure completion. cbijournal.com A US patent describes a general method for preparing methanesulfonamides by reacting methanesulfonyl chloride with an amine in a nitroalkane diluent, which facilitates the precipitation and removal of the amine hydrochloride salt byproduct. google.com

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

| Component | Role | Examples | Reference |

|---|---|---|---|

| Amine | Nucleophile | 2,5-Dichloroaniline | N/A |

| Sulfonyl Chloride | Electrophile | Methanesulfonyl chloride | google.com |

| Base | HCl Scavenger | Pyridine, Triethylamine (TEA) | cbijournal.com |

| Solvent | Reaction Medium | THF, Diethyl ether, Nitroethane | cbijournal.comgoogle.com |

One common method involves treating the sodium salt of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride in situ. This reactive intermediate is then immediately treated with 2,5-dichloroaniline to form the desired sulfonamide. cbijournal.com Microwave-assisted techniques have been developed to expedite this process. For instance, a sulfonic acid can be reacted with 2,4,6-trichloro- cbijournal.comorgsyn.orgnih.gov-triazine in the presence of a base like TEA under microwave irradiation to form the sulfonyl chloride intermediate, which is then coupled with an amine to produce the sulfonamide in high yield. cbijournal.com While this method provides a pathway from sulfonic acids, it is important to note that the formation of potentially genotoxic short-chain alkyl esters of sulfonic acids can be a concern under highly acidic conditions, though such conditions are unlikely in typical sulfonate salt synthesis. researchgate.netnih.gov

Recent advancements in organic synthesis have introduced innovative and more efficient methods for preparing sulfonamides. These one-pot procedures often improve yields and simplify purification by avoiding the isolation of intermediates.

Derivatization Strategies for this compound Analogues

This compound serves as a scaffold that can be chemically modified to produce a variety of analogues. Derivatization can occur at the sulfonamide nitrogen or on the dichlorophenyl ring.

The term "amide bond formation" in the context of derivatizing this compound typically refers to reactions involving the sulfonamide's N-H bond. The hydrogen atom on the sulfonamide nitrogen is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, such as acyl chlorides or alkyl halides, in N-acylation or N-alkylation reactions, respectively.

This strategy allows for the introduction of a wide range of functional groups onto the sulfonamide nitrogen, leading to a library of N-substituted analogues. The fundamental principle involves the activation of a carboxylic acid to a more reactive form (like an acid chloride) which then couples with the amine (in this case, the deprotonated sulfonamide). researchgate.net While many modern coupling reagents exist for forming amide bonds, the direct functionalization of the relatively non-nucleophilic sulfonamide nitrogen often requires specific activation conditions. researchgate.net

The two chlorine atoms on the phenyl ring of this compound present opportunities for derivatization via nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a substituent (in this case, a chlorine atom) on the aromatic ring. libretexts.org

SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. nih.gov The methanesulfonamide (B31651) group (-SO₂NHCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to its point of attachment. In this compound, the sulfonamide group is at position C1. The chlorine at C2 is ortho and the chlorine at C5 is meta. Therefore, the chlorine at the C2 position is more activated towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing sulfonamide group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org These reactions often require strong nucleophiles (e.g., alkoxides, amides) and may necessitate elevated temperatures to proceed at a reasonable rate. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product (at C2) |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (5-Chloro-2-methoxyphenyl)methanesulfonamide |

| Amine | Ammonia (NH₃) | (2-Amino-5-chlorophenyl)methanesulfonamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | (5-Chloro-2-(phenylthio)phenyl)methanesulfonamide |

Alkylation and Other Functionalization Pathways

The nitrogen atom of the sulfonamide group in this compound is a key site for further functionalization, most notably through alkylation. The general reactivity of N-aryl sulfonamides suggests that this compound can undergo N-alkylation under appropriate basic conditions. A variety of alkylating agents, including alkyl halides, can be employed. The reaction typically proceeds via deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic sulfonamidate anion, which then attacks the electrophilic alkylating agent.

Transition-metal catalysis has also emerged as a powerful tool for the N-alkylation of sulfonamides. For instance, manganese dioxide has been used as a catalyst for the N-alkylation of various sulfonamides with alcohols, representing a greener approach. organic-chemistry.org Ruthenium and iridium complexes have also been shown to be effective catalysts for the N-methylation of amines and sulfonamides using methanol (B129727) as the methylating agent. organic-chemistry.org

Beyond simple alkylation, other functionalization pathways for N-aryl sulfonamides include reactions such as arylation and the introduction of various functional groups. Palladium-catalyzed cross-coupling reactions, for example, are a well-established method for the N-arylation of sulfonamides with aryl halides or triflates, offering a route to more complex diarylsulfonamides. princeton.eduresearchgate.net

Table 1: General Methods for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Base | General Applicability |

| Alcohols | Manganese dioxide | Green and efficient method for a variety of sulfonamides. organic-chemistry.org |

| Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Efficient for N-methylation. organic-chemistry.org |

| Trichloroacetimidates | None (thermal) | Effective for intermolecular alkylation. |

| Paraformaldehyde/Arylboronic acids | Palladium catalyst | Three-component synthesis of arylmethylsulfonamides. |

Mechanistic Investigations of Synthesis Reactions

The primary route to synthesizing this compound is anticipated to be the reaction between 2,5-dichloroaniline and methanesulfonyl chloride. The mechanism of this fundamental reaction is well-understood and proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,5-dichloroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This step forms a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton (often facilitated by a base) leads to the formation of the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can protonate the starting aniline (B41778) and render it non-nucleophilic. The choice of base and solvent can significantly influence the reaction rate and yield.

Theoretical calculations on related systems, such as the reaction of N-silylamines with sulfonyl chlorides, suggest that the formation of the sulfonamide is a kinetically controlled process. These studies support a one-step, SN2-type mechanism involving the attack of the nitrogen nucleophile on the sulfur center with subsequent elimination of the leaving group. nih.gov

Catalytic Aspects and Reaction Condition Optimization in Sulfonamide Synthesis

The synthesis of sulfonamides, including this compound, can be significantly influenced by the choice of catalyst and the optimization of reaction conditions. While the direct reaction of an amine with a sulfonyl chloride can often proceed without a catalyst, various catalytic systems have been developed to improve efficiency, yield, and substrate scope, especially for less reactive starting materials.

For the synthesis of N-aryl sulfonamides, catalysts can play a crucial role. For instance, in the synthesis of a related compound, N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide, catalysts such as 1,1,3,3-tetramethylurea (B151932) and N,N-dimethylformamide (DMF) have been employed in the reaction of the corresponding aniline with methanesulfonyl chloride. nih.gov These catalysts can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack.

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired sulfonamide. Key parameters that are often optimized include:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents are commonly used.

Base: The type and amount of base are crucial for neutralizing the HCl byproduct and facilitating the reaction. Both organic (e.g., triethylamine, pyridine) and inorganic bases (e.g., potassium carbonate) are used.

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.

Reactant Stoichiometry: The molar ratio of the amine and sulfonyl chloride can be adjusted to drive the reaction to completion.

Modern approaches to sulfonamide synthesis also explore transition-metal-free methods and photocatalytic strategies. rsc.org For example, a novel photocatalytic method utilizes NaI as a dual-functional catalyst to activate aryl triflates for a three-component coupling with a sulfur dioxide surrogate and an amine. rsc.org Iron-catalyzed systems have also been developed for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org

Table 2: Catalysts and Reagents in Sulfonamide Synthesis

| Catalyst/Reagent | Role in Synthesis | Example Application |

| 1,1,3,3-Tetramethylurea | Catalyst | Synthesis of N-substituted phenylmethanesulfonamides. nih.gov |

| N,N-Dimethylformamide (DMF) | Catalyst/Solvent | Synthesis of N-substituted phenylmethanesulfonamides. nih.gov |

| Palladium Complexes | Catalyst | Cross-coupling of methanesulfonamide with aryl halides. acs.orgorganic-chemistry.orgnih.gov |

| Copper Salts | Catalyst | Arylation of sulfonamides. organic-chemistry.org |

| Sodium Iodide (NaI) | Photocatalyst | Three-component synthesis of arylsulfonamides. rsc.org |

| Iron(II) Chloride (FeCl₂) | Catalyst | Synthesis of N-arylsulfonamides from nitroarenes. organic-chemistry.org |

Structural Characterization and Supramolecular Chemistry

Single Crystal X-ray Diffraction Analysis of (2,5-Dichlorophenyl)methanesulfonamide

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures in the solid state. Although the crystal structure of the title compound is not available, the analysis of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide offers a robust model for its likely molecular and supramolecular features.

The molecular conformation of N-(aryl)sulfonamides is characterized by a bent geometry at the sulfur atom. In the analogue, N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, the molecule adopts a conformation where the N—C bond in the C—SO2—NH—C segment has gauche torsion angles with respect to the S=O bonds. nih.gov This arrangement is a common feature in related sulfonamide structures.

The geometric parameters, including bond lengths and angles, are expected to be within the standard ranges for N-arylsulfonamides. Key parameters from the analogue N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide are presented below as a representative example.

Interactive Data Table: Selected Geometric Parameters for N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

| Parameter | Value (Å/°) |

| C—SO2—NH—C torsion angle | 62.1 (2)° |

| Dihedral angle between benzene (B151609) rings | 67.8 (1)° |

Data sourced from a study on N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide as a close analogue. nih.gov

Interactive Data Table: Key Torsion Angles in N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide

| Torsion Angle | Value (°) |

| C—SO2—NH—C | 62.1 (2) |

Data sourced from a study on N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide as a close analogue. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for this compound is not available, the types of interactions can be inferred from crystallographic studies of its analogues.

Weaker intermolecular interactions, such as C—H⋯π and aromatic π–π stacking, play a significant role in the stabilization of the crystal packing. In many N-aryl sulfonamides, these interactions contribute to the formation of extended three-dimensional networks. The presence of the dichlorophenyl ring in the title compound suggests the potential for π–π stacking interactions, which would influence the solid-state packing.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

The precise molecular structure and connectivity of this compound are definitively established through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods provide detailed insights into the chemical environment of individual atoms and the nature of the covalent bonds within the molecule, offering unambiguous confirmation of its structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of N-(substituted phenyl)-methanesulfonamides, including the 2,5-dichloro derivative, both ¹H and ¹³C NMR spectra provide key diagnostic signals.

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. The protons of the dichlorinated phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. The proton of the sulfonamide N-H group gives rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. The methyl (CH₃) group protons of the methanesulfonyl moiety characteristically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a unique signal. The spectrum for this compound would be expected to show distinct signals for the carbons of the dichlorinated aromatic ring and a signal for the methyl carbon of the methanesulfonyl group. The chemical shifts of the aromatic carbons are influenced by the presence of the chlorine and sulfonamide substituents.

A comprehensive study by K. L. Jayalakshmi and B. Thimme Gowda on a series of N-(substituted phenyl)-methanesulfonamides provides a basis for the assignment of these signals. researchgate.net Their work involved the detailed analysis of ¹H and ¹³C NMR spectra to assign the chemical shifts of the various protons and carbons in these compounds. researchgate.net

Table 1: Typical ¹H NMR Spectral Data for N-(Aryl)methanesulfonamides

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Amide (N-H) | Variable | Singlet (broad) |

| Methyl (CH₃) | ~ 3.0 | Singlet |

Note: The exact chemical shifts for the aromatic protons of this compound will be specific to its substitution pattern.

Table 2: Typical ¹³C NMR Spectral Data for N-(Aryl)methanesulfonamides

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~ 130 - 135 |

| Aromatic (C-H) | ~ 120 - 130 |

| Aromatic (C-N) | ~ 135 - 140 |

| Methyl (CH₃) | ~ 40 |

Note: The specific chemical shifts for the aromatic carbons of this compound will be influenced by the positions of the chloro and sulfonamido groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by several key absorption bands that are diagnostic for the sulfonamide functional group.

The N-H stretching vibration of the sulfonamide group typically appears as a distinct band in the region of 3232–3298 cm⁻¹. researchgate.net The sulfonyl (SO₂) group gives rise to two prominent and strong absorption bands: one corresponding to the asymmetric stretching vibration, which is observed in the range of 1317–1331 cm⁻¹, and another for the symmetric stretching vibration, found between 1139–1157 cm⁻¹. researchgate.net Additionally, the sulfur-nitrogen (S-N) single bond stretching vibration is typically observed in the 833–926 cm⁻¹ region. researchgate.net The presence of the dichlorinated phenyl group will also contribute to the spectrum with characteristic C-H and C=C stretching and bending vibrations in the aromatic region.

Table 3: Characteristic FT-IR Absorption Frequencies for N-(Aryl)methanesulfonamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3232 - 3298 | Medium |

| C-H Stretch (Aromatic) | ~ 3000 - 3100 | Medium to Weak |

| SO₂ Asymmetric Stretch | 1317 - 1331 | Strong |

| SO₂ Symmetric Stretch | 1139 - 1157 | Strong |

| S-N Stretch | 833 - 926 | Medium |

| C-Cl Stretch | ~ 600 - 800 | Strong |

Source: Data ranges are based on the findings for N-(substituted phenyl)-methanesulphonamides as reported by Jayalakshmi & Gowda (2004). researchgate.net

The combination of these advanced spectroscopic techniques provides a comprehensive and definitive structural characterization of this compound, confirming the connectivity of the atoms and the presence of the key functional groups.

Reactivity Profiles and Reaction Mechanisms

Intrinsic Reactivity of the Methanesulfonamide (B31651) Moiety

The sulfonamide functional group (R-SO₂-NR'R''), in this case, a methanesulfonamide where R is a methyl group, is a robust and relatively unreactive moiety. Its stability is attributed to the presence of the strongly electron-withdrawing sulfonyl group (SO₂) adjacent to the nitrogen atom. This arrangement significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to that in amines.

The primary reactive site on the sulfonamide group itself is the N-H bond, which is weakly acidic and can be deprotonated by a strong base. The sulfonyl group's electron-withdrawing nature stabilizes the resulting conjugate base. Generally, the C-S and S-N bonds are stable and not readily cleaved. The formation of sulfonamides, often by reacting a sulfonyl chloride with an amine, is a common method in organic synthesis to protect an amine group or to create a crystalline derivative for identification purposes.

| Feature | Description | Reactivity Implication |

|---|---|---|

| Nitrogen Atom | Low basicity and nucleophilicity due to the adjacent electron-withdrawing SO₂ group. | Resistant to protonation and reactions with electrophiles at the nitrogen center under normal conditions. |

| N-H Bond | Weakly acidic. | Can be deprotonated by strong bases to form a sulfonamidate anion. |

| Sulfonyl Group (SO₂) | Strongly electron-withdrawing; sulfur is in a high oxidation state (+6). | Confers overall stability to the moiety; resistant to oxidation. S=O bonds are polar but stable. |

| S-N and S-C Bonds | Covalent and generally stable. | Resistant to cleavage under typical reaction conditions, contributing to the group's role as a stable scaffold. |

Influence of Aromatic Dichloro-Substitution on Reactivity

The presence of two chlorine atoms on the phenyl ring at positions 2 and 5 profoundly modifies the electronic properties and reactivity of the aromatic system. Chlorine atoms exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions relative to the chlorine atom.

For halogens, the inductive effect is significantly stronger than the resonance effect. libretexts.org Consequently, the net result is the withdrawal of electron density from the phenyl ring, which has major implications for its reactivity. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). unizin.org Conversely, this electron-deficient character activates the ring toward nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for benzene. wikipedia.orglibretexts.orglibretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring Electron Density | Impact on Reactivity |

|---|---|---|---|---|---|

| -Cl | 2 | Strongly withdrawing | Weakly donating | Net withdrawing (Deactivating) | Decreases rate of EAS; Activates ring for SNAr. |

| -Cl | 5 | Strongly withdrawing | Weakly donating | Net withdrawing (Deactivating) | Decreases rate of EAS; Activates ring for SNAr. |

| -SO₂NHCH₃ | 1 | Strongly withdrawing | N/A | Strongly withdrawing (Deactivating) | Strongly decreases rate of EAS; Activates ring for SNAr. |

Oxidative and Reductive Transformation Pathways

The transformation pathways for (2,5-Dichlorophenyl)methanesulfonamide involve reactions that can target the sulfonamide moiety, the aromatic ring, or the chlorine substituents.

Oxidative Pathways: The sulfonamide group is already in a high oxidation state and is generally resistant to further oxidation. The dichlorinated aromatic ring is also deactivated toward oxidation due to the electron-withdrawing nature of its substituents. However, under specific and often harsh conditions, oxidative transformations can occur. Photodegradation, particularly in the presence of natural organic matter, can lead to the breakdown of sulfonamides, often through indirect photolysis involving reactive oxygen species (ROS). nih.govnih.gov This can involve hydroxylation of the aromatic ring or cleavage of the sulfonamide bond. researchgate.net Metabolic oxidation mediated by enzymes like cytochrome P450 can also lead to hydroxylation or other modifications of the aromatic ring. nih.govepa.gov In some cases, metabolic processes can lead to cleavage of the S-Ar bond, particularly in electron-deficient aryl sulfonamides. domainex.co.uk

Reductive Pathways: A significant reductive pathway for this compound is reductive dehalogenation, where one or both chlorine atoms are replaced by hydrogen atoms. This process is well-documented for dichlorobenzenes, which can be converted to monochlorobenzene and subsequently to benzene under anaerobic conditions by microbial consortia. acs.orgnih.gov The rate of dehalogenation often depends on the position of the chlorine atoms, with adjacent chlorines (ortho) being more readily removed than those in meta or para positions. acs.orgnih.gov Chemical methods using catalysts can also achieve this transformation.

Nucleophilic and Electrophilic Reaction Mechanisms of the Aromatic Ring

The reactivity of the aromatic ring in this compound is dominated by two key mechanistic pathways: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): This mechanism is characteristic of aromatic compounds but is significantly retarded for this compound due to the strong deactivating effects of the two chlorine atoms and the methanesulfonamide group. The reaction proceeds in two steps:

Formation of a Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step and involves the temporary loss of aromaticity. organicchemistrytutor.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr): This pathway is favored due to the electron-deficient nature of the aromatic ring. wikipedia.orglibretexts.org The SNAr mechanism allows for the displacement of one of the chlorine atoms (a good leaving group) by a strong nucleophile (Nu⁻). The most common pathway is the addition-elimination mechanism: youtube.com

Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and is effectively stabilized by the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the site of attack. libretexts.orglibretexts.org

Elimination of the Leaving Group: The complex rearomatizes by expelling the leaving group (chloride ion), resulting in the final substituted product. youtube.com

This mechanism is the inverse of EAS in terms of electronic demand: electron-withdrawing groups that deactivate the ring for EAS are the very same groups that activate it for SNAr. libretexts.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The outcome of substitution reactions on the this compound ring is dictated by the combined directing effects of the three substituents.

In Electrophilic Aromatic Substitution (EAS) , the position of the incoming electrophile is determined by the directing influence of the existing groups. unizin.org

-SO₂NHCH₃ (at C1): Strongly deactivating and a meta-director. It directs incoming electrophiles to positions C3 and C5.

-Cl (at C2): Deactivating but an ortho, para-director. It directs to positions C3 and C6. libretexts.org

-Cl (at C5): Deactivating but an ortho, para-director. It directs to positions C4 and C6. libretexts.org The directing effects can be reinforcing (directing to the same position) or antagonistic (directing to different positions). savemyexams.com In this case, position C6 is strongly favored as it is para to the C2-chlorine and ortho to the C5-chlorine. Position C3 is also activated, being ortho to the C2-chlorine and meta to the C1-sulfonamide. Position C4 is activated by the C5-chlorine but is likely less favored. Therefore, electrophilic substitution is expected to occur primarily at positions C6 and C3, with steric hindrance potentially influencing the final product ratio.

In Nucleophilic Aromatic Substitution (SNAr) , regioselectivity depends on which chlorine atom is replaced. The reaction is fastest when the negative charge of the Meisenheimer intermediate is stabilized by an electron-withdrawing group at the ortho or para position. libretexts.org

The C2-chlorine is ortho to the strongly electron-withdrawing methanesulfonamide group.

The C5-chlorine is meta to the methanesulfonamide group. Attack at C2 allows for direct resonance stabilization of the negative charge by the sulfonyl group. Attack at C5 does not. Therefore, nucleophilic substitution is highly regioselective, with the chlorine at position 2 being preferentially displaced. researchgate.net

Stereoselectivity: this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, reactions with achiral reagents will not produce chiral products. However, stereoselectivity becomes a critical consideration under certain conditions:

Introduction of Chirality: A reaction that creates a new stereocenter in the molecule can proceed stereoselectively. For example, a reaction on a side chain or the introduction of a chiral substituent could lead to a mixture of enantiomers or diastereomers.

Chiral Reagents or Catalysts: The use of chiral catalysts or reagents can induce asymmetry. For instance, enantioselective modification of the sulfonamide N-H bond or other parts of the molecule can be achieved, leading to an enantiomerically enriched product. nih.govacs.orgnih.gov While the starting material is achiral, it can be desymmetrized through a stereoselective reaction. acs.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. For (2,5-Dichlorophenyl)methanesulfonamide, these methods elucidate its stable conformations, electronic distribution, and sites susceptible to chemical reaction.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional structure of this compound. mdpi.comnih.gov This process minimizes the energy of the molecule to predict key structural parameters.

For sulfonamides, a critical aspect of their structure is the conformation around the S-N bond. mdpi.com X-ray diffraction studies of similar compounds, such as N-(2,5-dichlorophenyl)-benzenesulfonamide, reveal that the molecule is bent at the sulfur atom, with specific torsion angles defining the spatial arrangement of the aryl and sulfonamide groups. nih.gov In N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide, the C—SO2—NH—C torsion angle is 62.1 (2)°. nih.gov DFT calculations can reproduce these experimental geometries with high accuracy and explore other potential low-energy conformations that might exist in different environments, such as in solution. mdpi.comresearchgate.net Conformational analysis helps in understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations and Analogous Crystal Structures.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-S-N-C Torsion Angle | ~60-70° | Defines the overall bend of the molecule at the sulfur atom. |

| S-N Bond Length | ~1.63 Å | The length of the bond between the sulfur and nitrogen atoms. |

| S=O Bond Length | ~1.43 Å | The length of the double bonds between sulfur and oxygen. |

| N-C (Aryl) Bond Length | ~1.42 Å | The length of the bond connecting the sulfonamide nitrogen to the dichlorophenyl ring. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dichlorophenyl ring, while the LUMO would likely be distributed across the electron-withdrawing methanesulfonamide (B31651) group. researchgate.netresearchgate.net From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net

These descriptors provide a quantitative measure of the molecule's reactivity:

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : The resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Representative Global Reactivity Descriptors for a Sulfonamide Structure.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | A larger gap implies higher kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Ease of electron donation. |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Ease of electron acceptance. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV | Propensity to act as an electrophile. |

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP or EPS) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. deeporigin.comchemrxiv.org These maps are invaluable for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. nih.govmdpi.com The surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent intermediate or near-zero potential. mdpi.comresearchgate.net

For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen atoms of the sulfonyl group (-SO₂) and, to a lesser extent, the nitrogen atom. These regions are the primary sites for hydrogen bond acceptance and interaction with electrophiles.

Positive Potential (Blue) : Located on the hydrogen atom of the sulfonamide group (N-H). This site is a strong hydrogen bond donor and the most likely point for nucleophilic attack.

Neutral/Mixed Potential (Green) : Spread across the carbon atoms of the dichlorophenyl ring and the methyl group. The chlorine atoms would also influence the potential of the aromatic ring.

These maps provide direct insight into intermolecular interactions and electrostatic complementarity, which is crucial for understanding crystal packing and ligand-receptor binding. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While quantum calculations provide insight into static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior and allowing for a thorough exploration of its conformational space. researchgate.netnih.gov

An MD simulation of this compound, either in a solvent like water or in a simulated biological environment, would reveal:

Conformational Flexibility : How bond lengths, angles, and torsion angles fluctuate around their equilibrium values. This helps identify the most populated conformations and the energy barriers between them.

Solvent Interactions : The formation and breaking of hydrogen bonds with surrounding water molecules, and how the solvent influences the molecule's preferred shape.

Binding Dynamics : When simulated with a target protein, MD can show how the ligand binds, the stability of the bound complex, and the specific amino acid residues involved in the interaction. peerj.com The molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) method can be used to estimate interaction energies from these simulations. peerj.com

In Silico Approaches to Intermolecular Interaction Prediction

Predicting how a molecule will interact with other molecules, particularly biological targets like proteins, is a central goal of computational chemistry. nih.gov Various in silico methods are employed to achieve this.

Molecular Docking : This is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijsdr.org For this compound, docking studies could be performed against the active site of a target enzyme. The results are scored based on binding energy, predicting the most likely binding mode and affinity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. ingentaconnect.comingentaconnect.combenthamdirect.com A pharmacophore model derived from known active sulfonamides could be used to predict the potential activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors for this compound, its activity could be predicted based on a pre-existing QSAR model for related compounds.

Computational Design and Virtual Screening of this compound Derivatives

The structure of this compound can serve as a scaffold for the computational design of new derivatives with potentially improved properties. This process involves a cycle of design, screening, and optimization. nih.govsemanticscholar.org

The typical workflow includes:

Scaffold Identification : The this compound core is identified as the starting point.

Virtual Library Generation : A large library of virtual derivatives is created by systematically modifying the scaffold. For example, the substitution pattern on the phenyl ring could be altered, or different functional groups could be attached to the methyl or amino moieties.

Virtual Screening : The generated library of derivatives is screened in silico against a biological target using high-throughput molecular docking. nih.gov This rapidly filters thousands of potential compounds to identify a smaller set with high predicted binding affinities. researchgate.net

ADMET Prediction : The most promising candidates from virtual screening are then subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

Prioritization for Synthesis : Based on the combined results of docking and ADMET predictions, a small number of the most promising derivatives are selected for chemical synthesis and subsequent experimental testing.

This in silico approach significantly accelerates the drug discovery process, saving time and resources by focusing experimental efforts on compounds with the highest probability of success. ijsdr.org

2,5 Dichlorophenyl Methanesulfonamide As a Versatile Chemical Scaffold in Research

Design Principles for New Chemical Entities Incorporating the (2,5-Dichlorophenyl)methanesulfonamide Scaffold

The design of new chemical entities based on the this compound scaffold is guided by several key principles aimed at optimizing molecular properties for biological activity. The dichlorophenyl group offers a rigid anchor that can be positioned within protein binding pockets. The chlorine atoms can form specific halogen bonds with protein residues, enhancing binding affinity and selectivity. Furthermore, the lipophilic nature of the dichlorophenyl ring can be exploited to improve membrane permeability.

The methanesulfonamide (B31651) moiety is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and a weak hydrogen bond donor, allowing for critical interactions with biological targets. The sulfonamide group is also known for its metabolic stability, which can lead to improved pharmacokinetic profiles. The tetrahedral geometry of the sulfur atom in the sulfonamide linker is crucial for orienting the phenyl ring in an optimal position for binding. nih.gov Bioisosteric replacement is a common strategy in drug design, and the sulfonamide group can serve as a bioisostere for other functional groups like amides or carboxylic acids, potentially offering advantages in terms of stability or binding interactions. drughunter.comnih.govufrj.br

Structure-activity relationship (SAR) studies of related sulfonamide-containing compounds have shown that substitutions on the phenyl ring can significantly impact biological activity. nih.govopenaccesspub.orgresearchgate.netnih.govresearchgate.net For the this compound scaffold, the positions of the chlorine atoms are fixed, which provides a consistent starting point for exploring other modifications. The design of new entities would therefore focus on modifications to the methanesulfonamide group or the addition of substituents to other positions on the phenyl ring, if chemically feasible.

Scaffold Diversity and Structural Modifications of this compound Derivatives

The this compound scaffold can be readily modified to generate a diverse range of derivatives with varied physicochemical and biological properties. One of the primary points of modification is the nitrogen atom of the sulfonamide group. This nitrogen can be alkylated or acylated to introduce a wide variety of substituents.

A key example of a structural modification is the synthesis of N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. In this derivative, the methyl group of the methanesulfonamide is replaced by a tolyl group. This modification introduces a second aromatic ring, which can participate in additional binding interactions, such as π-π stacking. The relative orientation of the two benzene (B151609) rings is an important structural feature that can influence biological activity.

Further diversity can be achieved by introducing different functional groups onto the phenyl ring, although the presence of the two chlorine atoms may direct the position of further substitutions. The methanesulfonamide group itself can also be replaced with other sulfonyl-containing moieties to modulate the electronic and steric properties of the molecule.

| Core Scaffold | Derivative | Modification | Potential Impact |

|---|---|---|---|

| This compound | N-alkyl-(2,5-Dichlorophenyl)methanesulfonamide | Alkylation of the sulfonamide nitrogen | Increased lipophilicity, altered hydrogen bonding capacity |

| This compound | N-acyl-(2,5-Dichlorophenyl)methanesulfonamide | Acylation of the sulfonamide nitrogen | Introduction of new functional groups, potential for new interactions |

| This compound | (2,5-Dichloro-4-substituted-phenyl)methanesulfonamide | Substitution on the phenyl ring | Modulation of electronic properties, introduction of new binding motifs |

| This compound | (2,5-Dichlorophenyl)arylsulfonamide | Replacement of the methyl group with an aryl group | Introduction of a second aromatic ring, potential for π-π stacking interactions |

Development of Chemical Libraries Based on the this compound Motif

The this compound scaffold is well-suited for the construction of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse derivatives. nih.gov A common strategy for building such a library is to use a solid-phase synthesis approach, where the scaffold is attached to a resin and then reacted with a variety of building blocks. nih.govcore.ac.uk

A hypothetical library based on the this compound motif could be constructed by first synthesizing the core scaffold and then diversifying it at the sulfonamide nitrogen. For example, a library of N-acylated derivatives could be created by reacting the scaffold with a diverse set of carboxylic acids. Similarly, a library of N-alkylated derivatives could be synthesized via reductive amination with a variety of aldehydes.

The "libraries from libraries" approach could also be applied, where a primary library of sulfonamide-linked scaffolds is further modified to create even greater diversity. nih.gov The resulting library of compounds can then be screened against a panel of biological targets to identify new hits for drug discovery programs. The development of eco-friendly flow synthesis methods for sulfonamides could facilitate the rapid and scalable production of such libraries. figshare.comacs.org

| Scaffold | Building Block (R-COOH) | Resulting Derivative |

|---|---|---|

| This compound | Acetic Acid | N-acetyl-(2,5-Dichlorophenyl)methanesulfonamide |

| This compound | Benzoic Acid | N-benzoyl-(2,5-Dichlorophenyl)methanesulfonamide |

| This compound | Cyclohexanecarboxylic Acid | N-(cyclohexanecarbonyl)-(2,5-Dichlorophenyl)methanesulfonamide |

| This compound | 4-Nitrobenzoic Acid | N-(4-nitrobenzoyl)-(2,5-Dichlorophenyl)methanesulfonamide |

Role in Mechanistic Probes and Molecular Recognition Studies

While there is limited specific literature on the use of this compound as a mechanistic probe, its structural features suggest potential applications in this area. Mechanistic probes are valuable tools for studying biological processes, and the this compound scaffold could be functionalized to create such probes.

A common strategy is to attach a reporter group, such as a fluorescent dye, to the scaffold. acs.orgnih.govresearchgate.netresearchgate.net This could be achieved by modifying the sulfonamide nitrogen with a linker attached to a fluorophore. The resulting fluorescent probe could then be used to visualize the localization of the scaffold within cells or to study its binding to a specific target protein. nih.gov Changes in the fluorescence properties of the probe upon binding can provide information about the binding event and the local environment.

In molecular recognition studies, the this compound scaffold can serve as a core structure for designing molecules that bind to specific biological targets with high affinity and selectivity. The dichlorophenyl group can be used to probe hydrophobic pockets in proteins, while the sulfonamide group can form key hydrogen bonds. By systematically modifying the scaffold and assessing the binding of the resulting derivatives, researchers can gain insights into the molecular basis of recognition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2,5-Dichlorophenyl)methanesulfonamide?

- Methodology :

- Synthesis : Start with 2,5-dichlorobenzene derivatives as precursors. Introduce the methanesulfonyl group via nucleophilic substitution or coupling reactions. For example, react 2,5-dichlorophenylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Analytical HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) can confirm purity ≥95% .

- Data Table :

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | THF/DCM |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions on the aromatic ring and sulfonamide linkage. For example, ¹H NMR should show a singlet for the methanesulfonyl group (~3.1 ppm) and aromatic protons in the 7.0–7.8 ppm range .

- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.0 for C₇H₆Cl₂NO₂S) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to optimize geometry, calculate HOMO-LUMO gaps, and predict UV/Vis spectra. Compare theoretical λmax with experimental data (e.g., from UV/Vis spectroscopy) .

- Reactivity Insights : Analyze Fukui indices to identify electrophilic/nucleophilic sites. For instance, the sulfonamide nitrogen and chlorine atoms are likely reactive centers for substitution .

- Data Table :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | N/A |

| UV λmax | 280 nm | 275 nm (observed) |

Q. How does the crystal structure of this compound derivatives inform intermolecular interactions?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Use a diffractometer (Mo-Kα radiation) to determine bond lengths/angles and packing motifs. For example, the sulfonamide group forms hydrogen bonds (N–H···O=S) with adjacent molecules, stabilizing the lattice .

- Key Parameters :

- Space group: P2₁/c

- R factor: ≤0.05

- Mean C–C bond length: 1.39 Å .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Bioactivity Validation : Use standardized assays (e.g., antimicrobial: MIC against S. aureus; anticancer: IC₅₀ in MCF-7 cells) with positive controls (e.g., sulfentrazone for pesticidal activity ).

- Data Discrepancy Analysis : Compare solvent effects (DMSO vs. aqueous buffers), purity levels, and stereochemical variations. For instance, impurities from incomplete sulfonation can skew bioassay results .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

- Methodology :

- Modification Strategies :

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to enhance electrophilicity.

- Steric Effects : Compare ortho vs. para chlorine positions on receptor binding (e.g., CB2 cannabinoid receptor interactions ).

- Experimental Validation : Synthesize analogs and test via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.